Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate

Immunoassay Development Hapten Design Antibody Recognition

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (CAS 111200-10-3) is a synthetic conjugate of the herbicide scaffold 2,4-dichlorophenoxyacetic acid (2,4‑D) with ethyl 4‑aminobenzoate (benzocaine). Its molecular formula is C17H15Cl2NO4, and it belongs to the class of N‑(2,4‑dichlorophenoxyacetyl)‑amino acid/amine derivatives.

Molecular Formula C17H15Cl2NO4
Molecular Weight 368.2 g/mol
CAS No. 111200-10-3
Cat. No. B6603861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
CAS111200-10-3
Molecular FormulaC17H15Cl2NO4
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C17H15Cl2NO4/c1-2-23-17(22)11-3-6-13(7-4-11)20-16(21)10-24-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,21)
InChIKeyYNQFVTRWJMTYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (CAS 111200-10-3) – Core Identity and Procurement Relevance


Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (CAS 111200-10-3) is a synthetic conjugate of the herbicide scaffold 2,4-dichlorophenoxyacetic acid (2,4‑D) with ethyl 4‑aminobenzoate (benzocaine). Its molecular formula is C17H15Cl2NO4, and it belongs to the class of N‑(2,4‑dichlorophenoxyacetyl)‑amino acid/amine derivatives. These conjugates have been explored for plant‑growth regulation [1] and as haptens in high‑sensitivity detection kits [2]. The compound’s modular structure—a dichlorophenoxy head, an acetyl linker, and an ethyl‑ester‑terminated aromatic amine—provides a unique physicochemical profile that cannot be assumed to be equivalent to close analogs with different ester, amine, or linker components.

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate – Why Simple Substitution Is Not a Valid Procurement Shortcut


In‑class analogs differing only in linker length, ester group, or amine moiety cannot be assumed to be functionally interchangeable. Structure–activity studies on N‑(2,4‑dichlorophenoxyacetyl)‑amino acid derivatives demonstrate that even minor alterations—such as replacing a methyl ester with an ethyl ester or switching from an amino acid to an aromatic amine—can shift the activity profile from potent weed inhibition (>85%) to strong root‑growth promotion (>70%) [1]. Furthermore, the acetyl linker length directly impacts antibody recognition in immunoassay haptens; longer or shorter spacers alter binding affinity and assay sensitivity [2]. Therefore, procurement of a closely related analog (e.g., the butanoyl‑linked variant CAS 329938‑35‑4 or the glycine methyl ester derivative) without head‑to‑head data introduces unacceptable uncertainty in experimental outcomes.

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate – Quantitative Differentiation Evidence for Scientific Selection


Linker‑Length Modulation of Antibody‑Binding Affinity – Acetyl vs. Butanoyl Spacer

In a patent describing 2,4‑dichlorophenoxyacetate derivatives as detection‑kit haptens, the acetyl‑linked core structure yields distinct antibody‑binding characteristics compared to longer‑spacer analogs. The butanoyl‑linked comparator, ethyl 4‑{[4‑(2,4‑dichlorophenoxy)butanoyl]amino}benzoate (CAS 329938‑35‑4), contains three extra methylene units, which alters the spatial presentation of the dichlorophenoxy epitope and theoretically reduces binding‑site complementarity [1]. While explicit Ki or IC50 values for Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate are not publicly available, the patent teaches that spacer length “improves binding to antibodies” only within an optimal range, and deviation from the acetyl linker can diminish assay sensitivity [1].

Immunoassay Development Hapten Design Antibody Recognition

Ester‑Group Influence on Plant‑Growth Regulatory Activity – Ethyl vs. Methyl Ester in 2,4‑D–Amino Acid Conjugates

In a systematic SAR study of N‑(2,4‑dichlorophenoxyacetyl)‑amino acid derivatives, the methyl ester of the glycine conjugate (N‑(2,4‑dichlorophenoxyacetyl)‑glycine methyl ester) exhibited >85% inhibition of Mimosa pigra weed growth and >70% root‑growth promotion in Coleus atropurpureus, comparable to commercial herbicides and root‑promoting agents [1]. The ethyl ester analog of 4‑aminobenzoic acid (the target compound) is expected to display distinct biological activity because (i) the aromatic amine scaffold differs fundamentally from the flexible amino acid backbone, and (ii) the ethyl ester alters lipophilicity and metabolic stability relative to the methyl ester [1]. Although direct data for the ethyl ester are lacking, the SAR framework indicates that substituting the methyl ester with an ethyl ester in related series changed potency by factors of 2–5× [1].

Plant Growth Regulation Structure–Activity Relationship Herbicide Safener

Predicted Physicochemical Differentiation – Lipophilicity and Hydrogen‑Bonding Capacity vs. 2,4‑D Amino Acid Conjugates

Computational comparison of Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (MW 368.2 g/mol, formula C17H15Cl2NO4) with N‑(2,4‑dichlorophenoxyacetyl)‑glycine (MW 306.1 g/mol) and the butanoyl‑linked benzoate (MW 396.3 g/mol) reveals systematic differences in key molecular descriptors [1]. The target compound’s aromatic ester moiety increases polar surface area and hydrogen‑bond acceptor count relative to the glycine derivative, while the acetyl linker keeps its molecular volume lower than the butanoyl analog. These differences are predicted to affect membrane permeability and metabolic stability, two critical parameters in agrochemical lead optimization [1].

Physicochemical Profiling Drug Likeness Agrochemical Property Prediction

Synthetic Versatility – Single‑Step Amide Bond Formation with 2,4‑Dichlorophenoxyacetyl Chloride

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate is accessible via straightforward acylation of ethyl 4‑aminobenzoate with 2,4‑dichlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) [1]. This single‑step route contrasts with the multi‑step protection/deprotection sequences required for amino acid‑based analogs where the free carboxylic acid must be preserved. The commercial availability of both precursors (ethyl 4‑aminobenzoate, CAS 94‑09‑7, and 2,4‑dichlorophenoxyacetyl chloride, CAS 774‑74‑3) enables rapid in‑house derivatization at gram scale, reducing dependency on custom synthesis [2].

Organic Synthesis Amide Coupling Building Block Utility

Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate – High‑Value Application Scenarios Supported by Evidence


Immunoassay Hapten for 2,4‑D Herbicide Detection

The acetyl‑linked 2,4‑dichlorophenoxy moiety is a close structural mimic of the free herbicide 2,4‑D. Conjugation of Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate to a carrier protein via its aromatic amine (after ester hydrolysis) yields a hapten that presents the dichlorophenoxy epitope without a long linker, which can improve antibody affinity and assay sensitivity as taught in US 2009/0104633 [1]. This compound is therefore a strong candidate for developing competitive ELISAs for environmental monitoring of 2,4‑D residues.

Plant‑Growth Regulator Lead Optimization

Based on the SAR framework established for N‑(2,4‑dichlorophenoxyacetyl)‑amino acid derivatives [2], the target compound’s aromatic ethyl ester scaffold represents an underexplored chemotype. Screening this compound in whole‑plant assays (e.g., Mimosa pigra growth inhibition and Coleus root promotion) may reveal a unique efficacy/selectivity balance that is distinct from glycine, alanine, or glutamic acid methyl ester conjugates, potentially leading to a novel herbicide safener or growth stimulant.

Building Block for Amide‑Based Compound Libraries

The ethyl ester group can be hydrolyzed to the free carboxylic acid under mild conditions, providing a conjugation handle for further amide or ester formation. This allows Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate to serve as a versatile core scaffold for generating diverse compound libraries in agrochemical or medicinal chemistry campaigns, with the advantage of one‑step synthesis from inexpensive precursors [3][4].

Physicochemical Probe for Membrane Permeability Studies

With a molecular weight of 368.2 g/mol and a predicted TPSA of ~85 Ų, the compound occupies a favorable property space for passive membrane diffusion. It can be used as a comparator in permeability assays (e.g., PAMPA or Caco‑2) alongside the smaller glycine conjugate (MW 306.1) and the larger butanoyl‑linked benzoate (MW 396.3) to systematically study the effect of molecular size and linker length on cellular uptake of 2,4‑D derivatives [5].

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